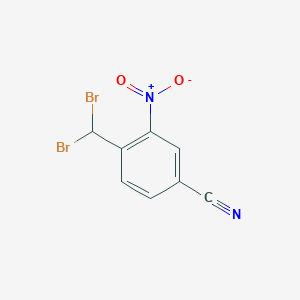

4-(Dibromomethyl)-3-nitrobenzonitrile

Description

4-(Dibromomethyl)-3-nitrobenzonitrile is a brominated aromatic compound featuring a nitro (–NO₂) group at the 3-position and a dibromomethyl (–CBr₂–) substituent at the 4-position of a benzonitrile backbone. Its molecular formula is C₈H₄Br₂N₂O₂, with a molecular weight of 327.94 g/mol.

However, its toxicity profile and environmental impact remain underexplored compared to structurally related disinfection byproducts (DBPs) like BMX-2 (3-chloro-4-(dibromethyl)-5-hydroxy-2(5H)-furanone), which are known for their carcinogenic properties .

Properties

IUPAC Name |

4-(dibromomethyl)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNWGGZLZYPJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)-3-nitrobenzonitrile typically involves the bromination of 4-methyl-3-nitrobenzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The dibromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Bromine or N-bromosuccinimide (NBS): Used for bromination reactions.

Hydrogen gas with palladium catalyst or sodium borohydride: Used for reduction reactions.

Potassium permanganate: Used for oxidation reactions.

Major Products Formed

Imines or Ethers: Formed from substitution reactions.

Amino Derivatives: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(Dibromomethyl)-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a genotoxic impurity in pharmaceutical compounds.

Medicine: Explored for its potential use in the development of new drugs due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dibromomethyl)-3-nitrobenzonitrile involves its interaction with various molecular targets. The dibromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can be reduced to an amino group, which can further participate in biochemical reactions. The nitrile group can also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-(Dibromomethyl)-3-nitrobenzonitrile with key analogues:

Key Observations:

BMX-2, a furanone DBP, demonstrates potent carcinogenicity due to its electrophilic dibromomethyl and chloro groups . The trifluoromethyl group in 4-Nitro-2-(trifluoromethyl)benzonitrile enhances thermal stability and electron-withdrawing capacity, making it suitable for optoelectronic applications .

Applications: Corrosion Inhibition: Derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) show >90% inhibition efficiency for mild steel in acidic environments . Commercial Availability: 3-Nitrobenzonitrile has a well-established global market, with manufacturers in Europe, Asia, and North America .

Synthetic Pathways: Brominated nitrobenzonitriles are typically synthesized via Ullmann coupling or nucleophilic substitution.

Toxicological and Environmental Considerations

- Nitrobenzonitriles : 3-Nitrobenzonitrile is classified as hazardous due to irritant properties and ecological toxicity, necessitating strict storage protocols .

Biological Activity

4-(Dibromomethyl)-3-nitrobenzonitrile, with the CAS number 122947-72-2, is an organic compound characterized by its unique structural features, including dibromomethyl and nitro functional groups attached to a benzonitrile core. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of bromine atoms and a nitro group suggests potential reactivity patterns that could lead to various biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 292.95 g/mol |

| IUPAC Name | This compound |

| CAS Number | 122947-72-2 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . The presence of bromine and nitro groups is often associated with enhanced interaction with microbial targets, potentially leading to inhibition of growth or cell death. Studies have shown that structural analogs can display significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound may possess cytotoxic properties against cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes, possibly through the induction of apoptosis or interference with DNA replication. Specific studies have highlighted its effects on human cancer cell lines, showing dose-dependent responses that warrant further investigation into its therapeutic potential.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Potential mechanisms include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- DNA Interaction : The compound might intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to damage and eventual cell death.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various nitro-substituted benzonitriles, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a lead structure for developing new antibiotics.

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed that at certain concentrations, this compound exhibited potent cytotoxicity, leading researchers to propose further studies for its application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.